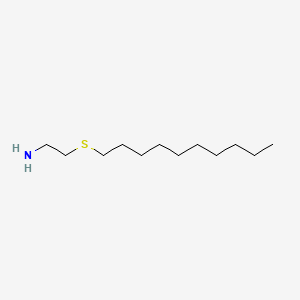

2-(Decylthio)ethanamine

Beschreibung

Eigenschaften

CAS-Nummer |

29873-30-1 |

|---|---|

Molekularformel |

C12H27NS |

Molekulargewicht |

217.42 g/mol |

IUPAC-Name |

2-decylsulfanylethanamine |

InChI |

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-13H2,1H3 |

InChI-Schlüssel |

OIWXLVBZDMAARO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCSCCN |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

DTEA exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. This makes it particularly useful in environments prone to microbial contamination.

Biocide in Cooling Water Systems

DTEA is registered for use as a biocide in recirculating cooling water systems. It effectively controls microbial growth, thereby preventing biofouling and enhancing system efficiency. A study indicated that DTEA could reduce bacterial populations significantly, achieving up to 3 log reductions over a four-day period at dosages of 10 ppm .

| Application | Microorganism Targeted | Efficacy | Dosage |

|---|---|---|---|

| Cooling Water Treatment | Bacteria, Algae | 3 log reduction | 10 ppm |

| Biofilm Control | Various biofilm-forming species | Effective removal | 0.1 mg/L |

Corrosion Inhibition

DTEA not only acts as a biocide but also serves as a corrosion inhibitor. Its dual functionality is particularly advantageous in industrial applications where both microbial control and metal protection are required.

Case Study: Corrosion Performance

In laboratory evaluations, DTEA demonstrated significant corrosion inhibition in metal surfaces exposed to corrosive environments. The biocide's ability to form protective films on metal surfaces contributed to its effectiveness in reducing corrosion rates.

| Metal Type | Corrosion Rate (mm/year) | With DTEA | Without DTEA |

|---|---|---|---|

| Carbon Steel | 0.15 | 0.05 | 0.20 |

| Stainless Steel | 0.10 | 0.02 | 0.12 |

Formulations and Stability

DTEA is often formulated with other agents to enhance its properties and stability under varying conditions.

Low-Temperature Stability

Research has shown that formulations containing DTEA can maintain their antimicrobial efficacy even at lower temperatures, which is crucial for outdoor applications such as cooling towers and air washing systems . A typical commercial formulation includes DTEA at concentrations ranging from 12% to 19% by weight, often combined with propylene glycol to prevent freezing.

Environmental Considerations

The environmental impact of DTEA has been assessed through ecotoxicology studies, which indicate that while it is effective against microbial contaminants, careful management is necessary to mitigate any potential ecological risks associated with its use .

Regulatory Status

DTEA has been reviewed by regulatory bodies for its safety and efficacy in industrial applications. It is important for users to adhere to recommended dosages and application guidelines to ensure both effectiveness and safety.

Analyse Chemischer Reaktionen

Key Reaction Conditions

| Step | Reactants | Catalyst/Temp | Time | Product | Yield |

|---|---|---|---|---|---|

| 1 | 2-Ethyl-2-oxazoline + Decyl mercaptan | ZnCl₂, 140°C | 45–75 min | 2-(Decylthio)ethyl propionamide | >95% |

| 2 | Hydrolysis with HCl | 150–160°C | 2 hr | DTEA-HCl | Quant. |

Neutralization and Free Amine Isolation

DTEA-HCl is neutralized with 0.2 equivalents of KOH (25% solution) at 100°C to liberate the free amine . Phase separation occurs within 30 minutes, yielding DTEA with <1% residual water after drying .

Carbamic Acid Derivative Formation

DTEA reacts with CO₂ to form a carbamic acid salt, enhancing its stability and biocidal efficacy:

-

Method : CO₂ is bubbled through an acetonitrile solution of DTEA, producing a white precipitate .

-

Yield : 62.1% (analogous reaction with 2-(octylthio)ethanamine) .

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| CO₂ Exposure | Bubbling until saturation |

| Product | DTEA carbamate |

Oxidation and Substitution Reactions

DTEA undergoes:

-

Oxidation : Forms sulfoxides (R-SO-CH₂CH₂NH₂) or sulfones (R-SO₂-CH₂CH₂NH₂) using H₂O₂ or KMnO₄.

-

Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Environmental Degradation

DTEA-HCl degrades in aqueous systems via:

-

Hydrolysis : pH-dependent breakdown at >25°C, forming decyl mercaptan and ethyleneamine derivatives .

-

Microbial degradation : Half-life of 10–30 days in aerobic soil .

Biocidal Synergy

DTEA-HCl exhibits enhanced antimicrobial activity when combined with N-tributyl tetradecyl phosphonium chloride (TPC), achieving 99% reduction of Klebsiella pneumoniae at 50 ppm (1:1 ratio) .

Synergistic Efficacy Data

| DTEA-HCl:TPC Ratio | % Microbial Reduction |

|---|---|

| 1:1 | 99% |

| 3.5:1 | 85% |

Stability in Formulations

DTEA-HCl formulations (15–35% active) remain stable in propylene glycol/water mixtures (40–65% water) without phase separation, even after freeze-thaw cycles .

Vergleich Mit ähnlichen Verbindungen

2,2-Diphenylethan-1-amine

- Structure : Features two phenyl groups attached to the ethanamine backbone.

- Applications : Primarily used as a chiral building block in pharmaceuticals and polymers .

- Key Differences : The aromatic phenyl groups enhance π-π stacking interactions, making it suitable for asymmetric catalysis and drug synthesis. In contrast, the hydrophobic decylthio group in 2-(Decylthio)ethanamine improves surfactant properties, aiding biofilm penetration .

Chiral Amines (e.g., (S)-α-Methylbenzylamine)

- Structure : Contains a methylbenzyl group for enantioselective induction.

- Applications: Employed in asymmetric synthesis of pharmaceuticals (e.g., β-enamino esters) with moderate enantiomeric excess (57% ee) .

- Key Differences : While chiral amines prioritize stereochemical control, this compound’s thioether group enhances oxidative stability and metal-binding capacity, critical for corrosion inhibition .

Substituted Phenethylamines (e.g., 2C-B, NBOMe)

- Structure : Aromatic methoxy or halogen substituents on a phenethylamine core.

- Applications : Psychoactive drugs targeting serotonin receptors .

- Key Differences : The polar thioether and long alkyl chain in this compound reduce CNS activity but increase hydrophobicity, optimizing adhesion to microbial membranes .

Physicochemical and Functional Properties

Environmental and Regulatory Profiles

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Conditions

The synthesis begins with the condensation of 2-ethyl-2-oxazoline and decyl mercaptan in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). This exothermic reaction proceeds under nitrogen to prevent oxidation-induced impurities. The absence of solvent enhances reaction efficiency, with temperatures maintained between 135°C and 150°C. A molar excess of oxazoline (1–2%) ensures complete mercaptan conversion, yielding decylthioethyl propionamide as an intermediate.

Hydrolysis and Neutralization

The propionamide intermediate undergoes hydrolysis with 32% hydrochloric acid at 150–160°C for 2 hours, forming 2-(decylthio)ethanamine hydrochloride (DTEA HCl). Post-hydrolysis neutralization with 25% potassium hydroxide (0.2 equivalents) adjusts the pH, minimizing residual acidity. Propylene glycol (14.5 wt%) is then added to stabilize the aqueous formulation, preventing phase separation during freeze-thaw cycles.

Table 1: Key Parameters for Oxazoline-Mercaptan Route

Decene-Cysteamine Hydrochlorination Pathway

Direct Synthesis via Thiol-Ene Reaction

This method involves reacting 1-decene with cysteamine hydrochloride (CA HCl) in a water-organic co-solvent system. 2-Phenoxyethanol (PE) is employed as both a co-solvent and low-temperature stabilizer, enabling homogeneous mixing of hydrophobic decene and hydrophilic CA HCl. Radical initiators like VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride) catalyze the thiol-ene addition at 60–80°C, achieving 81% conversion in 2 hours .

Dilution and Stabilization

Post-reaction dilution with water reduces DTEA HCl concentration to 5–15 wt%, optimal for commercial use. PE (6.5–13 wt%) maintains liquid stability at 32–60°F, preventing precipitation. This method avoids intermediate isolation, streamlining production.

Table 2: Reaction Conditions for Decene-Cysteamine Method

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | VA-044 (0.6 wt%) | |

| Co-solvent | 2-Phenoxyethanol (13%) | |

| Reaction Temperature | 60–80°C | |

| Dilution Solvent | Water | |

| Final DTEA HCl Concentration | 7.5–15% |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The oxazoline route achieves higher intermediate purity (98–99%) but requires multi-step processing and high-energy hydrolysis. In contrast, the decene-cysteamine pathway offers a one-pot synthesis with fewer steps, though lower yields (77–81%). Industrial scalability favors the latter due to reduced equipment complexity.

Formulation and Stabilization Strategies

Both methods emphasize formulation stability. Propionic acid (3.9 wt%) and potassium propionate (1.1 wt%) in oxazoline-derived products buffer pH and inhibit microbial growth. For decene-based formulations, PE’s dual role as co-solvent and stabilizer eliminates post-reaction additives, cutting production costs.

Industrial Applications and Regulatory Compliance

DTEA HCl is registered for use in cooling water systems under EPA guidelines, requiring closed-system handling to minimize occupational exposure. Toxicological assessments confirm acute aquatic toxicity, mandating stringent effluent controls .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.